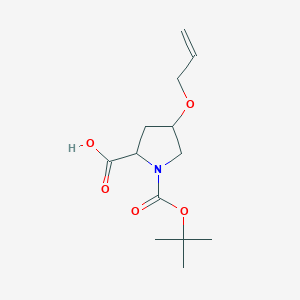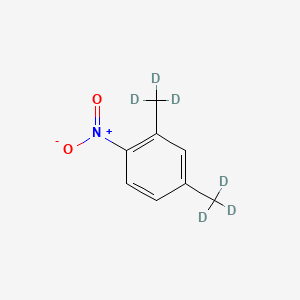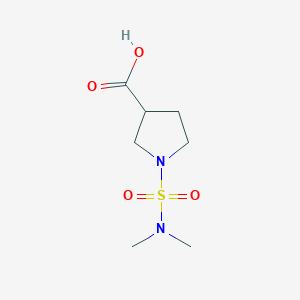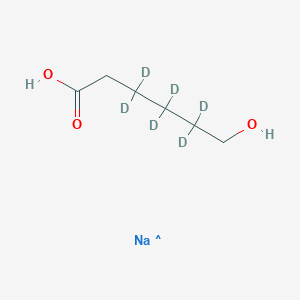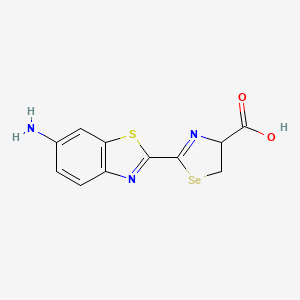
Aminoseleno-D-luciferin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminoseleno-D-luciferin is a selenium analogue of amino-D-luciferin, which is a substrate for the firefly luciferase enzyme. This compound is known for its red-shifted bioluminescence emission, making it suitable for bioluminescence imaging studies in living subjects . The red-shifted emission allows for better penetration and reduced scattering of light in biological tissues, enhancing the imaging capabilities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aminoseleno-D-luciferin involves the substitution of the sulfur atom in amino-D-luciferin with a selenium atom. This can be achieved through a series of chemical reactions starting from commercially available precursors. One common method involves the use of 6-amino-2-cyanobenzothiazole as a starting material, which undergoes a series of reactions including selenation to introduce the selenium atom .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
Aminoseleno-D-luciferin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the selenium atom or other functional groups in the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway and product formation.
Major Products Formed
The major product formed from the oxidation of this compound is oxyluciferin, which is responsible for the bioluminescence emission. Other products can include various substituted derivatives depending on the specific reactions performed .
科学的研究の応用
Aminoseleno-D-luciferin has a wide range of scientific research applications, including:
作用機序
The mechanism of action of aminoseleno-D-luciferin involves its oxidation by the firefly luciferase enzyme in the presence of adenosine triphosphate (ATP) and magnesium ions (Mg2+). This reaction produces an electronically excited oxyluciferin molecule, which emits light as it returns to its ground state . The red-shifted emission of this compound allows for deeper tissue penetration and improved imaging resolution .
類似化合物との比較
Aminoseleno-D-luciferin is unique due to its selenium substitution, which results in red-shifted bioluminescence emission compared to other luciferin analogues. Similar compounds include:
Amino-D-luciferin: The sulfur analogue with a shorter wavelength emission.
Coelenterazine: Another bioluminescent substrate used in marine organisms, with different emission properties.
Benzothiazole derivatives: Various analogues with modifications to the benzothiazole ring structure, affecting their bioluminescence properties.
The uniqueness of this compound lies in its enhanced imaging capabilities due to the red-shifted emission, making it particularly valuable for in vivo studies .
特性
分子式 |
C11H9N3O2SSe |
|---|---|
分子量 |
326.25 g/mol |
IUPAC名 |
2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-selenazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2SSe/c12-5-1-2-6-8(3-5)17-9(13-6)10-14-7(4-18-10)11(15)16/h1-3,7H,4,12H2,(H,15,16) |
InChIキー |
AQIRXTPMSNSUTJ-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


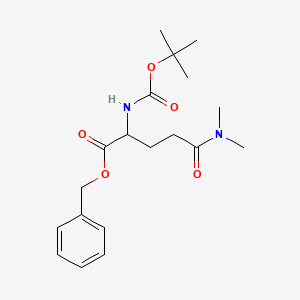
![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)

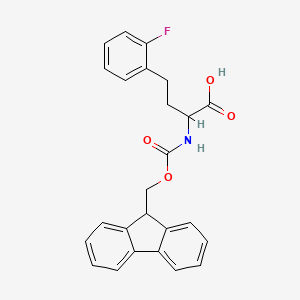
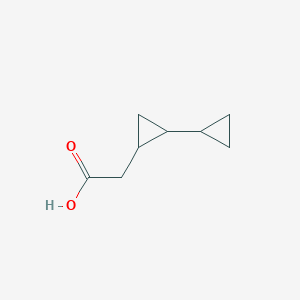
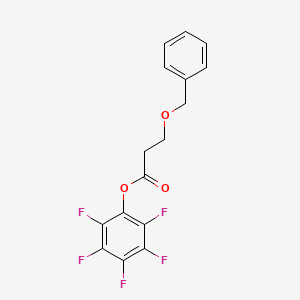
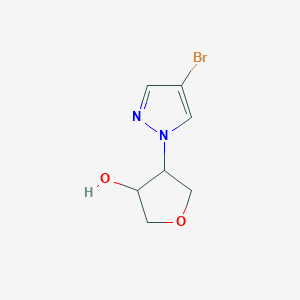
![[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid](/img/structure/B12307952.png)
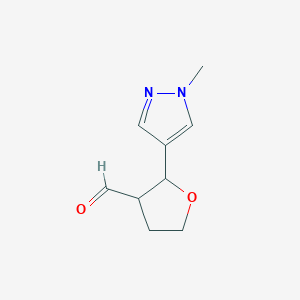
![12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one](/img/structure/B12307964.png)
